molecular formula C17H16N4O4 B2384931 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396686-02-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2384931
CAS No.: 1396686-02-4
M. Wt: 340.339
InChI Key: IHFBBKJPBRIRAJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the benzo[dioxin] and pyrazine moieties within its structure suggests potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[dioxin] ring system, followed by the introduction of the pyrazine moiety. The final step involves the formation of the azetidine ring and its subsequent functionalization to introduce the carboxamide group. Common reagents used in these steps include halogenated precursors, amines, and various catalysts to facilitate ring closure and functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[dioxin] moiety can yield quinone derivatives, while nucleophilic substitution at the pyrazine ring can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[dioxin] moiety may interact with cellular proteins, while the pyrazine ring can participate in redox reactions, influencing cellular processes. The azetidine ring and carboxamide group may enhance the compound’s binding affinity to its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide
  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)morpholine-3-carboxamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its piperidine and morpholine analogs. The azetidine ring’s smaller size and higher ring strain can lead to different reactivity and binding interactions, making this compound particularly interesting for further research .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-16(20-12-1-2-14-15(7-12)25-6-5-24-14)11-9-21(10-11)17(23)13-8-18-3-4-19-13/h1-4,7-8,11H,5-6,9-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFBBKJPBRIRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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